Biotinyl hexylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

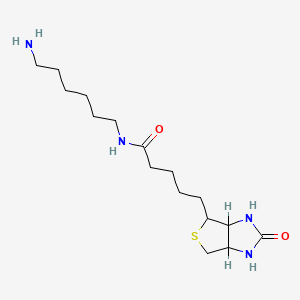

N-(6-aminohexyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O2S/c17-9-5-1-2-6-10-18-14(21)8-4-3-7-13-15-12(11-23-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNTBHBRBLRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotinyl Hexylamine: A Comprehensive Technical Guide for Advanced Bioconjugation

Abstract

This in-depth technical guide provides a comprehensive overview of Biotinyl hexylamine, a versatile biotinylation reagent employed in a wide array of research and drug development applications. Moving beyond a simple recitation of facts, this guide delves into the core principles governing its synthesis, mechanism of action, and practical application. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols for its synthesis and use in protein biotinylation are provided, alongside a critical analysis of its advantages and limitations compared to other common biotinylation reagents. This guide is designed to serve as a foundational resource, empowering researchers to leverage the unique properties of this compound for robust and reproducible results in their experimental workflows.

Introduction: The Strategic Advantage of a Hexylamine Spacer

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern life sciences. The extraordinarily strong and specific interaction between biotin and avidin or streptavidin (Kd ≈ 10-15 M) enables a multitude of applications, including affinity purification, immunoassay development, and targeted drug delivery.[1] While a plethora of biotinylation reagents exist, this compound distinguishes itself through its structural design: a biotin moiety linked to a terminal primary amine via a six-carbon aliphatic chain (hexylamine).

This seemingly simple design element, the hexylamine spacer arm, is a critical determinant of the reagent's utility. The length and flexibility of this spacer arm can significantly mitigate steric hindrance, a common challenge in biotin-avidin interactions, particularly when biotin is attached to bulky macromolecules.[2] A longer spacer arm allows the biotin moiety to extend away from the surface of the conjugated molecule, facilitating more efficient binding to the deep biotin-binding pockets of avidin or streptavidin. The choice of a hexylamine linker, therefore, represents a strategic decision to optimize the accessibility of the biotin tag, thereby enhancing the sensitivity and efficiency of downstream applications.

This guide will provide a detailed exploration of this compound, from its fundamental chemical properties to its practical implementation in the laboratory.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use. These properties dictate its solubility, stability, and reactivity, all of which are critical considerations in experimental design.

| Property | Value |

| Chemical Name | N-(6-aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |

| Synonyms | N-Biotinyl-1,6-hexanediamine, Biotin-C6-NH2 |

| CAS Number | 65953-56-2 |

| Molecular Formula | C16H30N4O2S |

| Molecular Weight | 342.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in water |

Synthesis and Purification of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity of the final product. The following is a representative protocol based on established chemical principles, including the use of a Boc-protecting group to ensure regioselective acylation.

Synthesis of N-Biotinyl-N'-Boc-1,6-hexanediamine

The first stage involves the coupling of biotin to a mono-Boc-protected 1,6-hexanediamine. The Boc (tert-butyloxycarbonyl) group protects one of the primary amines, directing the biotinylation to the unprotected amine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve biotin (1 equivalent), 1-hydroxybenzotriazole (HOBT) (1.25 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC hydrochloride) (1.25 equivalents) in anhydrous dimethylformamide (DMF). Stir the mixture at room temperature until the solids are fully dissolved.[3]

-

Addition of Protected Diamine: To the activated biotin solution, add a solution of N-Boc-1,6-hexanediamine (1.25 equivalents) in anhydrous DMF.[3]

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Remove the DMF under reduced pressure. To the resulting residue, add methanol to precipitate a white solid.

-

Purification: Collect the solid by filtration and wash with cold methanol. The crude product can be further purified by recrystallization or column chromatography to yield N-Biotinyl-N'-Boc-1,6-hexanediamine.[3]

Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to expose the terminal primary amine. This is typically achieved under acidic conditions.

Experimental Protocol:

-

Dissolution: Dissolve the N-Biotinyl-N'-Boc-1,6-hexanediamine in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

-

Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.[4]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting product, this compound, may be obtained as a salt (e.g., trifluoroacetate or hydrochloride salt) and can be used directly in subsequent conjugation reactions or neutralized if the free base is required.

Mechanism of Action: Conjugation Chemistry

This compound's utility as a biotinylation reagent stems from the reactivity of its terminal primary amine. This amine group can be coupled to various functional groups on target molecules, with the most common target being carboxyl groups (-COOH) found on proteins (e.g., on aspartic acid, glutamic acid residues, and the C-terminus).

The conjugation is typically mediated by carbodiimide chemistry, most commonly using EDC in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5]

The two-step reaction mechanism proceeds as follows:

-

Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the target molecule to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5]

-

Formation of a Stable NHS Ester: In the presence of NHS or sulfo-NHS, the O-acylisourea intermediate is rapidly converted into a more stable amine-reactive NHS ester. This step enhances the efficiency of the conjugation reaction and reduces the likelihood of side reactions.[5]

-

Nucleophilic Attack by the Amine: The primary amine of this compound then acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the biotin moiety to the target molecule, and the release of NHS or sulfo-NHS.[5]

Caption: EDC/NHS mediated conjugation of this compound to a carboxyl group.

Applications and Experimental Protocols

The versatility of this compound makes it suitable for a wide range of applications where the introduction of a biotin tag via a primary amine is desired.

Protein Biotinylation via Carboxyl Groups

This is a primary application for this compound, particularly when targeting proteins where modification of lysine residues (the target for NHS-ester biotinylation reagents) may interfere with the protein's function.

Step-by-Step Protocol for Protein Biotinylation:

-

Buffer Preparation: Prepare a reaction buffer that is free of extraneous amines and carboxylates, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.7-6.0.[6]

-

Protein Preparation: Dissolve the protein to be biotinylated in the reaction buffer to a concentration of 1-10 mg/mL.

-

Reagent Preparation:

-

Immediately before use, prepare a 10-50 mM solution of this compound in an organic solvent like DMSO or DMF.

-

Immediately before use, prepare a 100-500 mM solution of EDC in the reaction buffer.

-

Prepare a 100-500 mM solution of sulfo-NHS in the reaction buffer.

-

-

Reaction Mixture:

-

To the protein solution, add the this compound solution to achieve a significant molar excess (e.g., 50-fold).

-

Add the sulfo-NHS solution to a final concentration of approximately 5 mM.

-

Initiate the reaction by adding the EDC solution to a final concentration of approximately 10 mM.

-

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

-

Purification: Remove excess, non-reacted this compound and reaction byproducts by dialysis or using a desalting column.

Caption: Workflow for protein biotinylation using this compound.

Other Applications

-

Surface Immobilization: The primary amine can be used to couple biotin to surfaces that have been functionalized with carboxyl groups or other amine-reactive moieties.

-

Drug Delivery: this compound can be conjugated to drug molecules or drug carriers to facilitate targeted delivery to cells that overexpress biotin receptors.

-

Synthesis of Biotinylated Probes: It serves as a building block for the synthesis of more complex biotinylated molecules for various biochemical assays.

Comparative Analysis with Other Biotinylation Reagents

The choice of biotinylation reagent is a critical decision in experimental design. Below is a comparison of this compound with the more common NHS-ester based reagents.

| Feature | This compound (with EDC/NHS) | NHS-Ester Biotin Reagents |

| Target Functional Group | Carboxyl groups (-COOH) | Primary amines (-NH2) |

| Reaction pH | Activation at pH 4.5-6.0; Conjugation at pH 7.0-8.0 | pH 7.0-9.0 |

| Specificity | Targets aspartic acid, glutamic acid, and C-terminus | Targets lysine residues and N-terminus |

| Advantages | - Useful when amine modification is undesirable.- Can provide more site-specific labeling if carboxyl groups are less abundant or strategically located. | - Simpler one-step reaction.- Generally faster reaction kinetics. |

| Limitations | - Two-step reaction is more complex.- Potential for protein-protein crosslinking if EDC is not properly quenched or if this compound concentration is too low. | - Can lead to heterogeneous labeling due to the abundance of lysine residues.- May inactivate proteins if lysine residues are in the active site. |

The primary rationale for choosing this compound is to avoid the modification of essential lysine residues that are often critical for a protein's biological activity. By targeting carboxyl groups, one can often preserve the native function of the protein.

Characterization of Biotinylated Products

After biotinylation, it is crucial to characterize the product to determine the extent of labeling and to confirm that the biological activity of the target molecule is retained.

-

Degree of Biotinylation: The number of biotin molecules incorporated per molecule of protein can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

-

Functional Activity: The biological activity of the biotinylated protein should be assessed using a relevant functional assay to ensure that the labeling process has not compromised its function.

-

Purity: The purity of the biotinylated product should be confirmed using techniques such as SDS-PAGE and size-exclusion chromatography.

Conclusion

This compound is a valuable tool in the bioconjugation toolkit, offering a strategic alternative to more common amine-reactive biotinylation reagents. Its hexylamine spacer arm provides optimal length and flexibility to minimize steric hindrance, while its terminal primary amine allows for the targeted modification of carboxyl groups. This is particularly advantageous when preserving the function of proteins that are sensitive to lysine modification. By understanding the underlying principles of its synthesis, mechanism of action, and application, researchers can effectively employ this compound to generate high-quality biotinylated molecules for a wide range of scientific endeavors.

References

- Influence of the spacer arm length of biotinylation reagent for preparing a biotinylated microplate for biotin assay. Analytical Sciences, 20(3), 555-557.

- A Comparative Analysis of Amine-Reactive vs. Thiol-Reactive Biotinylation: A Guide for Researchers. BenchChem.

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. ([Link])

- instructions - edc. Thermo Fisher Scientific.

-

Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. G-Biosciences. ([Link])

- CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine.

- Biotinylate carboxyl groups with EDC and Biotin Hydrazide. Thermo Fisher Scientific.

-

The Secrets of Coupling with Biotin!. G-Biosciences. ([Link])

- CN105294731A - Synthesis of N-biotinyl-N ,-Boc-1, 6-hexanediamine.

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 159-162.

-

Amine Protection / Deprotection. Fisher Scientific. ([Link])

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN105294731A - Synthesis of N-biotinyl-N ,-Boc-1, 6-hexanediamine - Google Patents [patents.google.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to Biotinyl Hexylamine: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of biotinyl hexylamine, a versatile biotinylation reagent widely employed in life sciences research and drug development. We will delve into its chemical structure, physicochemical properties, and key applications, offering field-proven insights and detailed protocols to empower researchers in their experimental endeavors.

Introduction: The Power of the Biotin-Avidin Interaction

The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and streptavidin (Kd ≈ 10-15 M) is a cornerstone of modern biotechnology.[1] This robust binding forms the basis for numerous detection, purification, and targeting systems.[2] this compound is a key derivative that facilitates the covalent attachment of biotin to various molecules, thereby enabling their participation in these powerful applications.[3]

Chemical Structure and Synthesis

This compound, formally known as (3aS,4S,6aR)-N-(6-aminohexyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide, possesses a unique structure that combines the biotin moiety with a hexylamine spacer arm.[4] This spacer arm is crucial as it mitigates potential steric hindrance, allowing the biotin to interact freely with avidin or streptavidin.

The primary amine group at the terminus of the hexylamine chain serves as a versatile reactive handle for conjugation to various functional groups on target molecules, such as carboxyl groups or activated esters.[3]

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Synthesis Workflow

The synthesis of this compound typically involves the activation of the carboxylic acid group of biotin, followed by its reaction with an excess of 1,6-hexanediamine. This ensures that one amine group of the diamine reacts with the biotin, leaving the other amine group free.

Caption: Workflow for Antibody Biotinylation.

Affinity Chromatography

Biotinylated molecules can be efficiently purified from complex mixtures using affinity chromatography with immobilized avidin or streptavidin. This technique is highly specific and results in high-purity preparations. [5]

-

Column Preparation: Equilibrate an avidin or streptavidin-agarose column with a binding buffer (e.g., PBS).

-

Sample Loading: Load the sample containing the biotinylated protein onto the column.

-

Washing: Wash the column extensively with the binding buffer to remove unbound proteins.

-

Elution: Elute the biotinylated protein using a competitive elution buffer containing a high concentration of free biotin (e.g., 2-10 mM biotin in PBS) or by using denaturing conditions (e.g., 0.1 M glycine, pH 2.5).

-

Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.

Targeted Drug Delivery

Biotin is an attractive targeting ligand for drug delivery to cancer cells, as many tumor types overexpress biotin receptors. [6][7]this compound can be used to conjugate cytotoxic drugs or drug-loaded nanoparticles to target these cancer cells, thereby increasing therapeutic efficacy and reducing off-target toxicity. [8][9][10]

Caption: Mechanism of Biotin-Targeted Drug Delivery.

Safety and Handling

While this compound is intended for research use only, it is important to follow standard laboratory safety procedures. [11]Handle the compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. [12][13]In case of contact with skin or eyes, rinse thoroughly with water. [12][13]For detailed safety information, refer to the Safety Data Sheet (SDS). [14]

Conclusion

This compound is an invaluable reagent for researchers in molecular biology, biochemistry, and drug development. Its ability to introduce the high-affinity biotin tag onto a wide range of molecules enables a multitude of applications, from protein purification to targeted cancer therapy. By understanding its properties and employing optimized protocols, scientists can effectively leverage the power of the biotin-avidin system to advance their research goals.

References

-

Nanocs. Biotin hexylamine. [Link]

-

PubMed. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? [Link]

-

PMC. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? [Link]

-

PubMed. Affinity chromatography of DNA labeled with chemically cleavable biotinylated nucleotide analogs. [Link]

-

American Chemical Society. Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules. [Link]

-

Creative Biolabs. Biotin based Conjugation Protocol. [Link]

-

PMC. The Importance of Biotinylation for the Suitability of Cationic and Neutral Fourth-Generation Polyamidoamine Dendrimers as Targeted Drug Carriers in the Therapy of Glioma and Liver Cancer. [Link]

-

PMC. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. [Link]

-

PMC. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release. [Link]

-

Protein Purification. [Link]

Sources

- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Biotin hexylamine [nanocs.net]

- 4. caymanchem.com [caymanchem.com]

- 5. fishersci.ie [fishersci.ie]

- 6. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 7. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Importance of Biotinylation for the Suitability of Cationic and Neutral Fourth-Generation Polyamidoamine Dendrimers as Targeted Drug Carriers in the Therapy of Glioma and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (+)-Biotinyl hexylamine | CAS 65953-56-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. cdn.accentuate.io [cdn.accentuate.io]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Technical Whitepaper: Biotinyl Hexylamine (Biotin-LC-Amine)

High-Affinity Carboxyl & Glutamine Labeling Strategies

Chemical Identity & Physicochemical Core

Biotinyl hexylamine (N-(6-Aminohexyl)biotinamide) is a functionalized biotin derivative characterized by a 6-carbon alkyl spacer arm terminating in a primary amine group. Unlike standard NHS-biotin reagents which target lysine residues, this compound functions as a nucleophile. It is primarily designed to label carboxyl groups (via carbodiimide activation) or serve as an amine donor in enzymatic transamidation assays.

Key Chemical Data

| Property | Specification |

| Chemical Name | N-(6-Aminohexyl)biotinamide |

| Common Synonyms | Biotin-LC-Amine; (+)-Biotinyl hexylamine; 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-aminohexyl)pentanamide |

| CAS Number | 65953-56-2 |

| Molecular Formula | C₁₆H₃₀N₄O₂S |

| Molecular Weight | 342.50 g/mol |

| Spacer Arm Length | ~30.5 Å (Total length including biotin valeric acid chain) |

| Solubility | Low in water; Soluble in DMSO or DMF (up to ~10-20 mg/mL) |

| Purity Grade | Typically >95% (HPLC) for proteomic applications |

Mechanistic Principles

The "LC" (Long Chain) Advantage

The defining feature of this compound is the hexyl linker (C6). In standard biotin-avidin interactions, the biotin binding pocket of streptavidin is buried approximately 9 Å beneath the protein surface.

-

Steric Hindrance: Direct conjugation of biotin to a target molecule without a spacer can prevent the biotin from reaching the binding pocket due to steric clashes with the target molecule's surface.

-

Spacer Solution: The hexyl chain extends the biotin moiety away from the target surface, increasing the bioavailability of the biotin for streptavidin binding. This results in significantly higher detection sensitivity in ELISA, Western Blotting, and affinity purification workflows.

Reaction Logic

-

Chemical Conjugation (EDC/NHS): The primary amine (-NH₂) of this compound attacks activated carboxyl esters (o-acylisourea or NHS-ester) on proteins, peptides, or surfaces, forming a stable amide bond.

-

Enzymatic Ligation (Transglutaminase): Microbial Transglutaminase (mTG) recognizes the primary amine of this compound as a substrate, catalyzing its covalent attachment to the

-carboxamide group of Glutamine (Gln) residues.

Figure 1: Structural logic of this compound.[1] The hexyl spacer acts as a bridge, projecting the biotin head group away from the target to ensure optimal streptavidin binding.

Bioconjugation Workflows

Protocol A: Carboxyl Labeling via EDC/NHS

This protocol targets C-terminal carboxyls or side-chain carboxyls (Asp/Glu) on proteins. Critical Pre-requisite: The protein must be in a buffer free of primary amines (e.g., NO Tris, Glycine) and free of carboxyls (e.g., NO Acetate, Citrate) during the activation step. MES buffer is ideal.

Reagents:

-

Target Protein (1–10 mg/mL)

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS[2]

-

This compound (dissolved in dry DMSO at 50 mM)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.2–7.5

Step-by-Step Methodology:

-

Solubilization: Dissolve the target protein in Activation Buffer (MES, pH 6.0).

-

Activation: Add EDC (final conc. 2 mM) and NHS (final conc. 5 mM) to the protein solution.

-

Expert Insight: The pH is kept at 6.0 to maximize EDC efficiency and minimize hydrolysis of the active intermediate.

-

-

Incubation: React for 15 minutes at room temperature to form the semi-stable amine-reactive NHS-ester.

-

Buffer Exchange (Optional but Recommended): Rapidly desalt (Zeba spin column) into Coupling Buffer (PBS, pH 7.4) to remove excess EDC.[3] This prevents EDC from crosslinking the protein to itself.

-

Conjugation: Immediately add this compound (10–50 fold molar excess over protein).

-

Note: Ensure the final volume of DMSO does not exceed 10% to prevent protein denaturation.

-

-

Final Reaction: Incubate for 2 hours at room temperature. The pH shift to 7.4 is critical here to deprotonate the amine on this compound, making it nucleophilic.

-

Purification: Remove unreacted biotin via dialysis or size-exclusion chromatography.

Protocol B: Enzymatic Labeling (Transglutaminase Assay)

This method is highly specific for Glutamine (Gln) residues and maintains protein integrity better than chemical crosslinking.

Reagents:

-

Target Protein (containing accessible Gln)

-

Microbial Transglutaminase (mTG)[4]

-

This compound (50 mM in DMSO)

-

Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

Methodology:

-

Mix Target Protein (1 mg/mL) with this compound (final conc. 0.5–1 mM).

-

Add mTG enzyme (typically 1–5% w/w ratio to target protein).

-

Incubate at 37°C for 30 minutes to 4 hours.

-

Stop reaction by adding EDTA (chelates Ca²⁺ if using mammalian TG) or by heat inactivation (for mTG).

Figure 2: The EDC/NHS mediated conjugation workflow. Note the pH shift from 6.0 (activation) to 7.4 (coupling) to optimize reaction kinetics.

Quality Control & Validation

To ensure the protocol was successful, quantification of biotin incorporation is required.

-

HABA Displacement Assay:

-

Principle: HABA (4'-hydroxyazobenzene-2-carboxylic acid) binds avidin, producing an orange color (Absorbance at 500 nm). When biotin (which has higher affinity) is added, it displaces HABA, causing the absorbance to decrease.

-

Procedure: Measure the

Absorbance at 500 nm of the HABA/Avidin reagent before and after adding the biotinylated sample. Use the Beer-Lambert law to calculate moles of biotin per mole of protein.

-

-

Mass Spectrometry (MS):

-

Intact protein MS (MALDI-TOF or ESI) will show a mass shift corresponding to the addition of the this compound moiety (+324 Da per label, accounting for water loss in amide bond formation).

-

References

-

Cayman Chemical. this compound Product Information & CAS Data. Retrieved from

-

Santa Cruz Biotechnology. (+)-Biotinyl hexylamine (CAS 65953-56-2).[5] Retrieved from

-

Thermo Fisher Scientific. EDC and NHS Crosslinking Protocols. Retrieved from

-

National Institutes of Health (NIH) / PubChem. this compound Compound Summary. Retrieved from

-

Jena Bioscience. N6-(6-Aminohexyl)-ATP-Biotin Data.[6][7] (Contextual reference for hexyl-linker properties). Retrieved from [6]

Sources

- 1. Synthesis of Hapten-Protein Conjugates Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. (+)-Biotinyl hexylamine | CAS 65953-56-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Sapphire North America [sapphire-usa.com]

- 7. N6-(6-Aminohexyl)-3'-dATP-Biotin - XL BIOTEC [xlbiotec.com]

solubility and stability of Biotinyl hexylamine.

An In-Depth Technical Guide to the Solubility and Stability of Biotinyl Hexylamine

Authored by a Senior Application Scientist

Introduction: The Critical Role of this compound in Modern Research

This compound is a cornerstone reagent in the field of bioconjugation, diagnostics, and drug delivery.[1] It serves as a versatile synthetic intermediate, elegantly combining the high-affinity binding properties of biotin for avidin and streptavidin with a reactive primary amine.[2][3] This primary amine is separated from the biotin moiety by a six-carbon spacer arm (hexylamine), which helps to minimize steric hindrance during binding interactions. The utility of this molecule in creating biotinylated probes, targeted drug conjugates, and components for affinity chromatography is well-established.[1][4]

However, the successful application of this compound is fundamentally dependent on a thorough understanding of its core physicochemical properties: solubility and stability. An improperly prepared solution or a degraded reagent can lead to failed experiments, inconsistent results, and misinterpreted data. This guide provides an in-depth analysis of these properties, grounded in chemical principles and supported by field-proven methodologies, to empower researchers, scientists, and drug development professionals to harness the full potential of this vital molecule.

Core Chemical and Physical Properties

A foundational understanding begins with the basic properties of the molecule. These data provide a quick reference for laboratory calculations and material handling.

| Property | Value | Source(s) |

| Formal Name | (3aS,4S,6aR)-N-(6-aminohexyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | [4] |

| CAS Number | 65953-56-2 | [1][2][4][5] |

| Molecular Formula | C₁₆H₃₀N₄O₂S | [1][2][4][5] |

| Molecular Weight | 342.5 g/mol | [2][4] |

| Appearance | White to off-white powder or solid | [1][3] |

| Melting Point | 69 - 75°C | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

The Solubility Profile of this compound

The solubility of this compound is a direct consequence of its amphipathic structure: a polar biotin head group, a nonpolar hexyl spacer, and a basic terminal amine. This structure dictates its behavior in various solvent systems.

Causality of Solubility: A Structural Perspective

The molecule's solubility is a tale of three parts:

-

The Biotin Moiety: The fused ureido and tetrahydrothiophene rings, along with the valeric acid side chain, contain polar functional groups (amides, sulfur heteroatom) that can participate in hydrogen bonding. Biotin itself is a water-soluble vitamin.[6]

-

The Hexylamine Linker: The six-carbon alkyl chain is nonpolar and hydrophobic. This component limits aqueous solubility but promotes solubility in organic solvents. As a general rule for amines, solubility in water decreases as the hydrocarbon chain length increases.[7][8]

-

The Terminal Primary Amine (-NH₂): This group is a weak base and is the key to manipulating aqueous solubility. In acidic conditions (pH < ~9.0), the amine group becomes protonated to form an ammonium salt (-NH₃⁺). This charged species is significantly more soluble in aqueous solutions than the neutral amine.[8][9]

This interplay explains why this compound exhibits limited solubility in pure water and some organic solvents but can be effectively dissolved in others.

Qualitative Solubility Data

Experimental data from various suppliers provides a clear, albeit qualitative, picture of its solubility.

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [3] |

| Chloroform | < 1 mg/mL (Slightly Soluble / Insoluble) | [2][4] |

| Ethanol | < 1 mg/mL (Slightly Soluble / Insoluble) | [2][4] |

| Aqueous Buffers | Sparingly soluble (solubility increases in acidic pH) | [8][9][10] |

Practical Recommendations for Solution Preparation

For most applications, preparing a concentrated stock solution in an anhydrous organic solvent is the most reliable method.

-

Recommended Solvents for Stock Solutions: Use anhydrous DMSO or DMF.[3] These solvents readily dissolve this compound, allowing for the preparation of high-concentration stocks (e.g., 10-50 mM).

-

Procedure: To prepare a stock solution, allow the powdered reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation. Add the anhydrous solvent, vortex until fully dissolved, and store appropriately.

-

Working in Aqueous Systems: When a final aqueous solution is required, first dissolve the compound in a minimal amount of DMSO or DMF.[11] Subsequently, dilute this stock solution into the aqueous buffer of choice. Be aware that adding a high concentration of the organic stock to the buffer may cause the compound to precipitate if its solubility limit is exceeded.

The Stability Profile: Ensuring Reagent Integrity

The long-term stability of this compound is crucial for reproducible results. Degradation can occur through several chemical pathways, influenced by environmental factors.

Potential Degradation Pathways

While this compound is a stable molecule under proper storage, several potential degradation pathways exist, primarily involving hydrolysis and oxidation.

-

Amide Bond Hydrolysis: The amide linkage connecting the biotin valeric acid side chain to the hexylamine spacer can undergo hydrolysis. This process is significantly accelerated under strongly acidic or basic conditions and at elevated temperatures.[12]

-

Oxidation of Sulfur: The sulfur atom in the tetrahydrothiophene ring of biotin is susceptible to oxidation, forming biotin sulfoxide and subsequently biotin sulfone.[13][14] While some biological systems can reduce biotin sulfoxide back to biotin, this chemical change alters the molecule's properties and should be avoided.[14]

-

Primary Amine Reactions: The terminal amine is a nucleophile and can react with various electrophiles. It is particularly sensitive to aldehydes and ketones present as impurities in solvents.

Influence of Environmental Factors

-

Temperature: As with most chemical reagents, elevated temperatures accelerate the rate of degradation.[15] Long-term storage should be at low temperatures.

-

pH: The stability is generally highest near neutral pH. Strongly acidic or basic conditions should be avoided during long-term storage of solutions to prevent amide hydrolysis.[12]

-

Moisture and Air: Moisture can facilitate hydrolysis. The solid compound is described as needing to be kept away from moisture.[2] Oxygen in the air can contribute to the oxidation of the sulfur atom.

Authoritative Storage and Handling Recommendations

Synthesizing data from suppliers and best practices for biotinylated compounds provides a clear protocol for ensuring maximum shelf-life.

-

Solid Compound:

-

Long-Term Storage: Store the lyophilized powder at -20°C, protected from moisture and light.[2][3][16] Under these conditions, the product is stable for multiple years (≥ 4 years cited).[4]

-

Handling: Before opening, allow the container to warm to room temperature to prevent water condensation on the cold powder.

-

-

Stock Solutions (in DMSO/DMF):

-

Storage: Aliquot stock solutions into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.[17] Store these aliquots at -80°C for maximum stability (up to 1 year cited).[2] For shorter periods, -20°C is acceptable.[18]

-

Use: When using a frozen aliquot, thaw it quickly and use it immediately. Do not store aqueous dilutions for extended periods; it is recommended to prepare them fresh for each experiment.[11]

-

Experimental Protocols: Self-Validating Methodologies

The following protocols provide robust, step-by-step methods for assessing the solubility and stability of this compound in your own laboratory setting.

Protocol 1: Qualitative Solubility Assessment

This protocol allows for a rapid determination of solubility in a given solvent, which is essential when developing new applications or formulations.

Objective: To determine if this compound is soluble, sparingly soluble, or insoluble in a test solvent at a target concentration.

Materials:

-

This compound powder

-

Test solvents (e.g., PBS pH 7.4, 0.1 M HCl, Water, Ethanol)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Analytical balance

Methodology:

-

Preparation: Weigh out approximately 1 mg of this compound and place it into a clean, labeled microcentrifuge tube.

-

Solvent Addition: Add 292 µL of the test solvent to the tube. This volume is calculated to yield a target concentration of 10 mM (based on MW 342.5 g/mol ).

-

Mixing: Cap the tube securely and vortex vigorously for 2 minutes.

-

Observation (Initial): Visually inspect the solution. Note if the solid has completely dissolved, resulting in a clear solution.

-

Equilibration: Allow the tube to stand at room temperature for 10 minutes.

-

Observation (Final): Re-examine the solution for any signs of precipitation or undissolved solid. If the solution remains clear, the compound is considered soluble under these conditions. If solid is present, it is sparingly soluble or insoluble.

-

Acidification Test (for aqueous solvents): If the compound is insoluble in water or neutral buffer, add 10% HCl dropwise to the suspension.[7] Vortex after each drop and observe if the solid dissolves, which would confirm the formation of a more soluble ammonium salt.[9]

Protocol 2: General Stability Assessment by RP-HPLC

This protocol outlines a stability-indicating method to monitor the degradation of this compound under defined stress conditions.

Objective: To quantify the percentage of intact this compound remaining over time when exposed to elevated temperature and different pH values.

Materials:

-

This compound stock solution (e.g., 50 mM in DMSO)

-

Buffers of varying pH (e.g., pH 4.0, 7.0, 9.0)

-

Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

-

RP-HPLC system with a C18 column and UV detector (detection at ~210-220 nm)

-

HPLC-grade mobile phase solvents (e.g., Acetonitrile, Water with 0.1% TFA)

Methodology:

-

Sample Preparation: Prepare test solutions by diluting the this compound stock solution to a final concentration of 1 mM in each of the different pH buffers.

-

Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system. This establishes the initial peak area of the intact compound.

-

Incubation: Store the remaining test solutions in tightly capped vials at the different test temperatures (4°C, 25°C, 40°C).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each stored sample and analyze it by HPLC.

-

Data Analysis:

-

For each chromatogram, identify the peak corresponding to intact this compound.

-

Look for the appearance of new peaks, which indicate degradation products.

-

Calculate the percentage of intact compound remaining at each time point relative to the T₀ sample using the following formula: % Remaining = (Peak Area at Time Tₓ / Peak Area at Time T₀) * 100

-

-

Evaluation: Plot the % Remaining versus time for each condition (pH and temperature). This data will reveal the conditions under which the compound is most and least stable, establishing a validated shelf-life for solutions.[19][20]

Conclusion

This compound is a robust and highly effective tool for biochemical applications. Its utility is maximized when its solubility and stability are properly managed. The key takeaways for any researcher are: 1) utilize anhydrous DMSO or DMF for preparing concentrated stock solutions, 2) recognize that aqueous solubility is significantly enhanced under acidic conditions due to protonation of the terminal amine, and 3) adhere to strict storage protocols—storing the solid at -20°C away from moisture and storing aliquotted organic stock solutions at -80°C to prevent degradation and ensure experimental reproducibility. By internalizing these principles and employing the validation protocols provided, scientists can proceed with confidence in the integrity of their biotinylation reagents.

References

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

Nanocs. (n.d.). Biotin hexylamine. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Amine Unknowns. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Mock, D. M., & Bogusiewicz, A. (2008). Biotin-protein bond: instability and structural modification to provide stability for in vivo applications. Methods in Molecular Biology, 418, 209-220. Retrieved from [Link]

-

Synaptic Systems. (n.d.). Biotin. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Biotin Protein Labeling Kit. Retrieved from [Link]

-

Akadeum. (2025). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Retrieved from [Link]

-

Charles River. (n.d.). Stability Testing of Biopharmaceutical Products. Retrieved from [Link]

-

Slideshare. (n.d.). Stability testing protocols. Retrieved from [Link]

-

FDA. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Hexylamine. Retrieved from [Link]

-

Chandler, C. S., & Ballard, F. J. (1988). Distribution and degradation of biotin-containing carboxylases in human cell lines. Biochemical Journal, 251(3), 749–755. Retrieved from [Link]

-

Brady, R. N., Ruis, H., McCormick, D. B., & Wright, L. D. (1966). Bacterial Degradation of Biotin. Journal of Biological Chemistry, 241(20), 4717-4721. Retrieved from [Link]

-

Im, W. B., Roth, J. A., McCormick, D. B., & Wright, L. D. (1970). Bacterial Degradation of Biotin. Journal of Biological Chemistry, 245(24), 6269-6273. Retrieved from [Link]

-

Miller, B. (2025). The Analogous Degradation Pathways of Oxidative Hair dyes and Melanin: An Analysis of Conjugated Bonds, Hair Color, and How it Lightens. ChemRxiv. Retrieved from [Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-711. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Biotin hexylamine [nanocs.net]

- 4. caymanchem.com [caymanchem.com]

- 5. (+)-Biotinyl hexylamine | CAS 65953-56-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. chemhaven.org [chemhaven.org]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 16. moleculardepot.com [moleculardepot.com]

- 17. sysy.com [sysy.com]

- 18. jenabioscience.com [jenabioscience.com]

- 19. atlantisbioscience.com [atlantisbioscience.com]

- 20. fda.gov [fda.gov]

Biotinyl Hexylamine: A Technical Guide for Emerging Innovations in Bioconjugation

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the strategic selection of reagents is paramount to success. Among the arsenal of tools available, biotinylation stands out for its robustness and versatility, underpinned by the extraordinarily strong and specific interaction between biotin and avidin or streptavidin. This guide provides an in-depth exploration of biotinyl hexylamine, a workhorse reagent for newcomers, offering a blend of fundamental principles, field-tested protocols, and expert insights to navigate the nuances of its application.

The Cornerstone of Bioconjugation: Understanding the Biotin-Avidin Interaction

Bioconjugation is the chemical art of covalently linking two or more molecules, where at least one is a biomolecule, to create a single, functional hybrid.[1][2] This technique is instrumental in a vast array of applications, from diagnostics and therapeutics to fundamental biological research.[1][]

At the heart of many bioconjugation strategies lies the biotin-avidin interaction, one of the strongest known non-covalent biological interactions with a dissociation constant (Kd) in the order of 10⁻¹⁵ M.[4] This near-irreversible binding provides a highly specific and stable anchor for a multitude of experimental designs. Biotin's relatively small size (244.31 g/mol ) is a key advantage, as it can be attached to proteins and other macromolecules with minimal risk of interfering with their biological function.[5][6]

This compound: A Strategic Choice for Amine-Reactive Labeling

This compound is a derivative of biotin designed for the efficient labeling of biomolecules. It features two key components: the biotin moiety for subsequent detection or capture, and a reactive group that forms a stable covalent bond with the target molecule. In its most common commercially available form, this compound is activated with an N-hydroxysuccinimide (NHS) ester.

The Chemistry of Amine-Reactive Biotinylation

This compound NHS ester is specifically designed to react with primary amines (-NH₂), which are readily available on the side chains of lysine residues and the N-terminus of proteins.[2][4] The NHS ester reacts with the primary amine to form a stable amide bond, covalently attaching the this compound to the protein.[4][7]

The Significance of the Hexylamine Spacer Arm

The "hexylamine" component of this compound refers to the six-carbon spacer arm that separates the biotin molecule from its point of attachment on the target biomolecule. This spacer is crucial for overcoming steric hindrance, ensuring that the biotin moiety remains accessible for efficient binding to the deep biotin-binding pocket of avidin or streptavidin.[6] The length of this spacer can significantly impact the efficiency of subsequent detection or purification steps.[8]

A Practical Guide to Biotinylating Your Protein of Interest

This section provides a detailed, step-by-step protocol for the biotinylation of a generic protein using this compound NHS ester. It is crucial to note that optimal conditions, particularly the molar ratio of biotin reagent to protein, may need to be determined empirically for each specific application.

Pre-Conjugation Considerations: Setting the Stage for Success

-

Buffer Selection: The choice of buffer is critical. The reaction should be performed in an amine-free buffer at a pH of 7.2-8.5. Common choices include phosphate-buffered saline (PBS) or borate buffer.[9] Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester and must be avoided.[10]

-

Protein Purity and Concentration: The protein solution should be free of contaminants that contain primary amines, such as other proteins (e.g., BSA as a carrier) or preservatives.[10] The protein concentration should be accurately determined to calculate the appropriate amount of biotinylation reagent.

Experimental Protocol: A Step-by-Step Walkthrough

Materials:

-

Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)

-

This compound NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., desalting column or dialysis cassette)

Procedure:

-

Prepare the Protein Solution: Dissolve or dilute the protein to a final concentration of 1-10 mg/mL in the chosen reaction buffer.[9]

-

Prepare the Biotinylation Reagent Stock Solution: Immediately before use, dissolve the this compound NHS ester in a small volume of anhydrous DMF or DMSO to create a 10 mM stock solution.[9] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use a high-quality anhydrous solvent and prepare the solution fresh.[7][10]

-

Calculate the Molar Ratio: Determine the desired molar excess of this compound NHS ester to protein. A common starting point is a 20-fold molar excess. The optimal ratio can vary depending on the protein and the desired degree of labeling.

-

Initiate the Conjugation Reaction: Add the calculated volume of the biotinylation reagent stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4][9] The longer incubation at a lower temperature can be beneficial for sensitive proteins.

-

Quench the Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[4][7] The primary amines in the Tris buffer will react with any remaining unreacted NHS ester, preventing further modification of the protein. Incubate for an additional 15-30 minutes at room temperature.[4]

-

Purify the Biotinylated Protein: Remove excess, unreacted biotinylation reagent and the NHS byproduct by dialysis against PBS or by using a desalting column.[11] This step is critical to prevent interference in downstream applications.

Characterization and Quality Control: Validating Your Bioconjugate

After purification, it is essential to determine the extent of biotinylation, often expressed as the molar ratio of biotin to protein. This quality control step ensures reproducibility and the optimal performance of the conjugate in downstream applications.

Quantification of Biotin Incorporation

Two common methods for quantifying biotin incorporation are the HABA assay and fluorescence-based assays.

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay is based on the displacement of HABA from avidin by biotin.[12] The HABA-avidin complex has a characteristic absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.[12]

-

Fluorescence-Based Assays: These assays offer higher sensitivity than the HABA method.[13] One common approach utilizes a fluorescently labeled avidin that is quenched by HABA.[14][15] The addition of biotin displaces HABA, leading to an increase in fluorescence that can be correlated to the biotin concentration.[14][15]

| Assay Method | Principle | Detection | Sensitivity | Advantages | Disadvantages |

| HABA Assay | Displacement of HABA from avidin by biotin | Colorimetric (Absorbance at 500 nm) | Lower | Simple, cost-effective | Lower sensitivity, potential for interference |

| Fluorescence Assay | Displacement of a quencher (e.g., HABA) from fluorescently labeled avidin | Fluorometric (Increase in fluorescence) | Higher | More sensitive, requires smaller sample volumes | Higher cost, requires a fluorescence plate reader |

Assessing Protein Integrity and Functionality

It is also crucial to confirm that the biotinylation process has not adversely affected the structure or function of the protein. Techniques such as SDS-PAGE can be used to check for protein degradation or aggregation. Functional assays specific to the protein of interest should also be performed to ensure that its biological activity is retained.

Downstream Applications: Leveraging Your Biotinylated Molecule

Once characterized, the biotinylated protein is ready for a wide range of applications. The strong biotin-avidin interaction allows for efficient capture, detection, and immobilization.

-

Affinity Purification: Biotinylated proteins can be used as "bait" to capture interacting partners from complex mixtures using streptavidin-coated beads.[16] The captured proteins can then be eluted and identified by mass spectrometry.

-

Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies are often used in conjunction with streptavidin-enzyme conjugates (e.g., streptavidin-HRP) to amplify the signal and enhance detection sensitivity.[17]

-

Cellular Imaging and Flow Cytometry: Biotinylated ligands can be used to label specific cell surface receptors, which can then be visualized using fluorescently labeled streptavidin.[17]

-

Drug Delivery and Targeting: In the realm of drug development, biotinylation can be employed to target therapeutic agents to cancer cells that overexpress biotin receptors.[][18] This strategy can enhance drug efficacy while minimizing off-target side effects.[18][19]

Troubleshooting Common Challenges in Biotinylation

| Problem | Possible Cause | Recommended Solution |

| Low Biotin Incorporation | - Presence of amine-containing contaminants in the buffer (e.g., Tris, glycine).[10]- Hydrolysis of the biotin NHS ester due to moisture.[10]- Incorrect protein concentration measurement. | - Perform buffer exchange into an amine-free buffer.- Use fresh, high-quality anhydrous solvent for the biotin reagent.- Accurately determine protein concentration before starting. |

| Protein Precipitation | - Over-modification of the protein, leading to changes in its physicochemical properties. | - Reduce the molar ratio of biotin reagent to protein.- Optimize reaction conditions (e.g., lower temperature, shorter incubation time). |

| High Background in Downstream Assays | - Incomplete removal of excess, unreacted biotin. | - Ensure thorough purification of the biotinylated protein using dialysis or a desalting column. |

Conclusion: Empowering Your Research with this compound

This compound is a powerful and accessible tool for researchers embarking on bioconjugation. Its straightforward, amine-reactive chemistry, coupled with the unparalleled strength of the biotin-avidin interaction, provides a reliable method for labeling proteins and other biomolecules. By understanding the underlying principles, carefully controlling reaction conditions, and rigorously characterizing the final product, scientists can confidently generate high-quality biotinylated reagents to advance their research and development goals. This guide serves as a foundational resource, empowering both novices and experienced researchers to harness the full potential of this versatile bioconjugation strategy.

References

-

Creative Biolabs. (n.d.). Biotin based Conjugation Protocol. Retrieved from [Link]

-

G-Biosciences. (2018, August 7). The Advantages of Biotinylation Tagging in Protein Purification. Retrieved from [Link]

-

Wikipedia. (n.d.). Biotinylation. Retrieved from [Link]

-

Taylor & Francis Online. (2007). Fluorometric Assay for Quantitation of Biotin Covalently Attached to Proteins and Nucleic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis. Retrieved from [Link]

-

PubMed. (2007). Fluorometric assay for quantitation of biotin covalently attached to proteins and nucleic acids. Retrieved from [Link]

-

YouTube. (2022, May 31). Webinar: An Introduction to Bioconjugation. Retrieved from [Link]

-

ACS Publications. (n.d.). Biotin's Lessons in Drug Design. Retrieved from [Link]

-

RSC Publishing. (2024, December 6). Recent advances in biotin-based therapeutic agents for cancer therapy. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. youtube.com [youtube.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Biotinylation - Wikipedia [en.wikipedia.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. mesoscale.com [mesoscale.com]

- 13. Amplite® Fluorimetric Biotin Quantitation Kit | AAT Bioquest [aatbio.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Fluorometric assay for quantitation of biotin covalently attached to proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. goldbio.com [goldbio.com]

- 17. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 18. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 19. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03729D [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to Biotinyl Hexylamine Bioconjugation for Proteins

Introduction: The Strategic Advantage of Carboxyl-Directed Biotinylation

In the landscape of protein modification, biotinylation stands out as a robust and versatile technique for labeling and affinity purification.[1] The exceptionally strong and specific interaction between biotin and avidin or streptavidin (K_d ≈ 10⁻¹⁵ M) forms the bedrock of numerous applications in diagnostics, proteomics, and drug development.[2][3][4] While primary amines on lysine residues are common targets for biotinylation, this approach can sometimes compromise protein function if these residues are located within active sites or binding interfaces.[5][6]

This guide provides a comprehensive protocol for the bioconjugation of proteins using biotinyl hexylamine, a reagent that enables the targeted biotinylation of carboxyl groups present on aspartic acid, glutamic acid residues, and the C-terminus.[1][7] This strategy offers a valuable alternative when amine-reactive methods are suboptimal, potentially preserving the biological activity of the protein of interest.[5][7] The hexylamine spacer arm of the reagent also provides flexibility and minimizes steric hindrance, facilitating efficient capture by avidin or streptavidin resins.[8] We will delve into the mechanistic underpinnings of the carbodiimide chemistry employed, provide a detailed, step-by-step protocol, and outline methods for the characterization and purification of the resulting biotinylated protein.

Principle of the Reaction: EDC/NHS-Mediated Amide Bond Formation

The conjugation of this compound to a protein's carboxyl groups is a two-step process facilitated by the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10]

-

Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive and unstable O-acylisourea intermediate.[9][10] This reaction is most efficient in an acidic environment (pH 4.5-6.0).[5][10]

-

Formation of a Stable Amine-Reactive Ester and Subsequent Conjugation: The O-acylisourea intermediate is susceptible to hydrolysis. To enhance the efficiency and stability of the reaction, NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[9] This NHS ester then readily reacts with the primary amine of this compound to form a stable amide bond, covalently linking the biotin moiety to the protein.[11] The reaction with the primary amine is most efficient at a slightly alkaline pH (7.2-8.0).[10]

Materials and Reagents

Equipment

-

pH meter

-

Stir plate and stir bars

-

Microcentrifuge

-

Spectrophotometer (UV-Vis)

-

Dialysis tubing or desalting columns

-

Affinity chromatography columns and resin (e.g., Streptavidin-agarose)

Reagents

-

Protein of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[9]

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[10]

-

Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)[6][10]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5

-

Wash Buffer: PBS

-

Elution Buffer for affinity purification (if required, depending on the strength of the biotin-streptavidin interaction and downstream application)[2][14]

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) reagent for biotin quantification[3][15]

-

Avidin solution

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of biotinylation.

PART 1: Protein Preparation

-

Dissolve the protein to be biotinylated in the Activation Buffer at a concentration of 1-10 mg/mL.[6]

-

If the protein solution contains any primary amine-containing buffers (e.g., Tris, glycine), it is crucial to remove them by dialysis against the Activation Buffer or by using a desalting column. These buffers will compete with the this compound for reaction with the activated carboxyl groups.[4]

PART 2: Biotinylation Reaction

-

Activation of Carboxyl Groups:

-

Equilibrate the EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.[10]

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

-

Add a 10 to 50-fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[10]

-

-

Conjugation with this compound:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).[16]

-

Add a 20 to 100-fold molar excess of this compound to the activated protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5]

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM.[10] Hydroxylamine will hydrolyze any unreacted NHS esters, while Tris will react with them.

-

Incubate for 15-30 minutes at room temperature.

-

PART 3: Purification of the Biotinylated Protein

-

Removal of Excess Reagents: It is essential to remove unreacted this compound and byproducts of the crosslinking reaction. This can be achieved by:

-

Affinity Purification (Optional): For applications requiring a highly pure biotinylated protein, affinity purification using streptavidin-conjugated resin can be performed.[14][17][18]

-

Apply the purified biotinylated protein to a streptavidin-agarose column.

-

Wash the column extensively with PBS to remove any non-biotinylated protein.

-

Elution of the biotinylated protein from the streptavidin column can be challenging due to the high affinity of the interaction.[2][14] Harsh elution conditions, such as low pH (e.g., 0.1 M glycine, pH 2.8) or denaturing agents (e.g., 8 M guanidine-HCl, pH 1.5), may be necessary, which could affect the protein's activity.[2] Alternatively, resins with modified avidin that allow for milder elution conditions can be used.[2]

-

Characterization of the Biotinylated Protein

Determining the degree of biotinylation (the number of biotin molecules per protein molecule) is crucial for ensuring the consistency and performance of the conjugate. The HABA assay is a common and straightforward method for this purpose.[3][15]

HABA Assay Protocol

-

Prepare a solution of the HABA/Avidin complex according to the manufacturer's instructions.

-

Measure the absorbance of the HABA/Avidin solution at 500 nm (A_500_ HABA/Avidin).

-

Add a known concentration of the biotinylated protein to the HABA/Avidin solution. Biotin will displace the HABA dye from the avidin, causing a decrease in absorbance.

-

Measure the absorbance of the mixture at 500 nm (A_500_ HABA/Avidin/Biotin Sample).

-

The change in absorbance is proportional to the amount of biotin in the sample.[3] Calculate the moles of biotin per mole of protein using the following formula and a standard curve generated with known concentrations of free biotin.

| Parameter | Description |

| Protein Concentration | Determined by a standard protein assay (e.g., BCA) or UV absorbance at 280 nm. |

| Molar Extinction Coefficient of HABA-Avidin | Provided by the reagent supplier. |

| ΔA_500_ | The difference in absorbance at 500 nm before and after adding the biotinylated sample. |

| Degree of Biotinylation | Moles of Biotin / Moles of Protein. |

Note: The HABA assay can sometimes underestimate the degree of biotinylation due to steric hindrance, especially with highly biotinylated proteins.[19] For more precise quantification, mass spectrometry can be employed.[19]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Biotinylation Efficiency | Inactive EDC/NHS reagents due to hydrolysis. | Use fresh, properly stored reagents. Equilibrate to room temperature before opening. |

| Presence of primary amines in the protein buffer. | Dialyze or desalt the protein into an amine-free buffer before the reaction. | |

| Suboptimal pH for the reaction steps. | Ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.2-8.0. | |

| Protein Precipitation | High concentration of crosslinkers. | Optimize the molar ratio of EDC/NHS to the protein. |

| Protein instability at the reaction pH. | Perform the reaction at 4°C. | |

| Inconsistent Results | Inaccurate protein concentration determination. | Use a reliable protein quantification method. |

| Inaccurate quantification of biotinylation. | Consider alternative methods like mass spectrometry for more precise results. |

Conclusion

The biotinylation of proteins via their carboxyl groups using this compound and EDC/NHS chemistry is a powerful technique that expands the repertoire of bioconjugation strategies. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can generate well-characterized and functional biotinylated proteins for a wide array of applications in life sciences and drug development.

References

-

Re, D. B., & Heck, A. J. (2004). Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution. Proteomics, 4(8), 2296–2299. [Link]

-

Cytiva. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. [Link]

-

Promega Connections. (2011). Purification of biotinylated proteins. [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

-

Wikipedia. Biotinylation. [Link]

-

Udeshi, N. D., et al. (2012). Labeling Carboxyl Groups of Surface-Exposed Proteins Provides an Orthogonal Approach for Cell Surface Isolation. Journal of Proteome Research, 11(11), 5347–5355. [Link]

-

McMahon, R. J. (2002). Biotin in Metabolism and Molecular Biology. Annual Review of Nutrition, 22, 221-239. [Link]

-

G-Biosciences. Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. [Link]

-

Lockhart, M. M., et al. (2020). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Bioconjugate Chemistry, 31(6), 1616–1625. [Link]

-

G-Biosciences. (2017). How much biotin is coupled to my protein? The HABA/Avidin Assay. [Link]

-

Wang, F., et al. (2020). Dually Labeled Biomolecules for Characterizing Biotinylated Species through Competitive Binding Reactions. ACS Omega, 5(50), 32491–32497. [Link]

-

Holthauzen, L. M. F., et al. (2011). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. PLoS ONE, 6(9), e24949. [Link]

-

ResearchGate. EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. [Link]

-

Nanocs. Biotin hexylamine. [Link]

-

Creative Biolabs. Biotin Conjugation. [Link]

-

Creative Biolabs. Biotin based Conjugation Protocol. [Link]

-

Chapman-Smith, A., & Cronan, J. E., Jr. (1999). In vivo enzymatic biotinylation of proteins: a universal method for determining the abundance of proteins in vivo. Methods in Enzymology, 305, 429–443. [Link]

-

Muro, S., et al. (2013). Catalase-Antibody Nanoconjugates for Targeted Delivery to Vascular Endothelium. In Bioconjugation Protocols (pp. 3-19). Humana Press. [Link]

Sources

- 1. Biotinylation - Wikipedia [en.wikipedia.org]

- 2. promegaconnections.com [promegaconnections.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. (+)-Biotinyl hexylamine | CAS 65953-56-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mesoscale.com [mesoscale.com]

- 16. Biotin hexylamine [nanocs.net]

- 17. goldbio.com [goldbio.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. vectorlabs.com [vectorlabs.com]

Application Note: Biotinyl Hexylamine Conjugation Strategies

Abstract

This guide details the methodology for conjugating Biotinyl hexylamine (N-(6-aminohexyl)biotinamide) to carboxyl-containing targets using carbodiimide chemistry (EDC/NHS). Unlike standard NHS-biotin reagents that target amines, this compound is an amine-functionalized probe designed to label carboxyl groups (–COOH) on proteins, peptides, and solid supports (e.g., magnetic beads, sensor chips). This specific derivative incorporates a 6-carbon hexyl spacer (

Scientific Foundation & Mechanism

Chemical Identity[1]

-

Compound: this compound (Biotin-LC-Amine)

-

CAS Number: 65953-56-2[1]

-

Structure: Biotin moiety

Amide bond

The Mechanistic Logic

The conjugation relies on the formation of a stable amide bond between the primary amine of the this compound and a carboxyl group on the target. This is mediated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , a zero-length crosslinker.

-

Activation: EDC reacts with the target carboxylate to form an unstable O-acylisourea intermediate.

-

Stabilization (Optional but Recommended): Sulfo-NHS is added to convert the unstable intermediate into a amine-reactive Sulfo-NHS ester. This increases coupling efficiency and stability in aqueous buffers.

-

Conjugation: The primary amine of this compound attacks the ester, releasing the NHS group and forming a permanent amide bond.

Critical Consideration for Protein Labeling: When labeling proteins, the target likely contains both carboxyls (Asp, Glu, C-terminus) and amines (Lys, N-terminus). Activating carboxyls with EDC in the presence of the protein's own amines can cause self-polymerization . To prevent this, a high molar excess of this compound is required to outcompete internal amines for the activated carboxyls.

Reaction Pathway Diagram

Figure 1: Mechanism of EDC/Sulfo-NHS mediated conjugation of this compound to carboxyl targets.

Materials & Equipment

Reagents

| Component | Specification | Storage |

| This compound | CAS 65953-56-2; >95% Purity | -20°C, Desiccated |

| EDC | Hydrochloride salt | -20°C, Desiccated |

| Sulfo-NHS | N-hydroxysulfosuccinimide | 4°C, Desiccated |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | 4°C |

| Coupling Buffer | PBS (pH 7.[1][2]2) or HEPES (pH 7.5) | Room Temp |

| Blocking Buffer | 1 M Glycine or Ethanolamine, pH 8.0 | 4°C |

| Solvent | Anhydrous DMSO or DMF | Room Temp |

Equipment

-

Microcentrifuge or Magnetic Separator (for beads).

-

Desalting Columns (e.g., Zeba™ Spin, PD-10) for protein purification.

-

Spectrophotometer (Nanodrop or Cuvette-based) for HABA assay.

Protocol A: Conjugation to Carboxylated Magnetic Beads

This is the most robust application, ideal for creating affinity purification matrices.

Step 1: Bead Preparation

-

Aliquot 10 mg of Carboxylated Magnetic Beads into a microcentrifuge tube.

-

Wash beads 2x with 500 µL Activation Buffer (MES pH 6.0) .

-

Technique: Vortex 30s, place on magnet for 1 min, remove supernatant.

-

Step 2: Carboxyl Activation

-

Prepare fresh EDC Solution (50 mg/mL) and Sulfo-NHS Solution (50 mg/mL) in Activation Buffer. Note: EDC hydrolyzes rapidly; use immediately.

-

Add 500 µL Activation Buffer to the washed beads.

-

Add 50 µL EDC solution and 50 µL Sulfo-NHS solution.

-

Incubate for 15 minutes at Room Temperature (RT) with rotation.

-

Wash beads 2x with Activation Buffer to remove excess EDC (critical to prevent crosslinking if your ligand has carboxyls, though less critical for this compound). Speed is key here to maintain ester stability.

Step 3: Biotin Coupling

-

Dissolve This compound in DMSO to 10 mg/mL (Stock).

-

Dilute Stock into Coupling Buffer (PBS pH 7.2) to a final concentration of 1–2 mg/mL.

-